tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825712
InChI: InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(24)23-15-8-11(5-6-16(15)25-4)12-7-13-14(20)10-22-17(13)21-9-12/h5-10H,1-4H3,(H,21,22)(H,23,24)
SMILES:
Molecular Formula: C19H20BrN3O3
Molecular Weight: 418.3 g/mol

tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate

CAS No.:

Cat. No.: VC15825712

Molecular Formula: C19H20BrN3O3

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate -

Specification

Molecular Formula C19H20BrN3O3
Molecular Weight 418.3 g/mol
IUPAC Name tert-butyl N-[5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl]carbamate
Standard InChI InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(24)23-15-8-11(5-6-16(15)25-4)12-7-13-14(20)10-22-17(13)21-9-12/h5-10H,1-4H3,(H,21,22)(H,23,24)
Standard InChI Key UFAXEYDWSBDYBE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC3=C(NC=C3Br)N=C2)OC

Introduction

Structural Characterization and Molecular Properties

Core Framework and Substituent Analysis

The molecular structure of tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate (molecular formula: C19H20BrN3O3C_{19}H_{20}BrN_3O_3, molecular weight: 418.3 g/mol) integrates three distinct moieties:

  • Pyrrolo[2,3-b]pyridine: A bicyclic heteroaromatic system combining pyrrole and pyridine rings, conferring π-π stacking capabilities and hydrogen-bonding sites.

  • 3-Bromo Substituent: Introduces steric bulk and electrophilic reactivity, potentially enhancing interactions with biological targets.

  • 2-Methoxyphenylcarbamate: A tert-butyl carbamate-protected aniline derivative, offering solubility modulation and protease resistance.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H20BrN3O3C_{19}H_{20}BrN_3O_3
Molecular Weight418.3 g/mol
CAS NumberNot publicly disclosed
Boiling PointUndocumented

The bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring likely influences electronic distribution, as evidenced by comparative studies on halogenated heterocycles. The methoxy group ortho to the carbamate enhances conformational rigidity, a feature critical for target selectivity.

Synthetic Pathways and Challenges

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield
Lithiationn-BuLi, TMEDA, -78°C to -15°C60–87%
CarboxylationCO₂ gas, ether, -78°C55–87%
Carbamate ProtectionBoc₂O, DMAP, CH₂Cl₂75–90%

For example, the synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate employs n-butyllithium-mediated lithiation followed by carboxylation, achieving yields up to 87% . These methods may be adaptable to the target compound but require optimization for steric and electronic differences.

Biological Activities and Mechanistic Insights

Target Engagement and Selectivity

Structural comparisons with Lacosamide (an antiepileptic) and N-Boc-Aniline derivatives reveal shared carbamate motifs but divergent core architectures. The methoxyphenyl group in the target compound may enhance blood-brain barrier permeability compared to simpler analogs.

Comparative Analysis with Structural Analogs

Halogenated Pyrrolopyridines

  • tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Exhibits lower steric hindrance but similar electrophilicity .

  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate: Lacks the fused pyrrole ring, reducing π-stacking potential .

Carbamate-Protected Heterocycles

  • N-Boc-Aniline: Simpler structure with limited bioavailability due to rapid carbamate hydrolysis in vivo.

  • Pyrrolidine Derivatives: Saturated analogs with improved solubility but reduced aromatic interactions.

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